叔丁基匹伐他汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

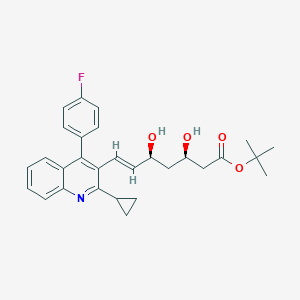

Tert-Butyl Pitavastatin is used to prepare hemicalcium salt . It is an impurity of Pitavastatin which causes atherosclerosis regression in humans with subclinical carotid atherosclerosis .

Synthesis Analysis

The synthesis of tert-Butyl Pitavastatin involves several steps. One method involves reacting (4R-Cis)-6-chloromethyl-2, 2-dimethyl-1, 3-dioxolane-4-tert-butyl acetate with a substance A under the action of a first base catalyst to obtain a substance B. This is then oxidized with an oxidant to obtain matter C. This then reacts with 2-cyclopropyl-4- (4-fluorophenyl) -quinoline-3-formaldehyde under the action of a second base catalyst to obtain a substance D. Finally, acid deprotection is carried out to obtain pitavastatin tert-butyl ester .Molecular Structure Analysis

The molecular formula of tert-Butyl Pitavastatin is C29H32FNO4. It has a molecular weight of 477.567. The density is 1.2±0.1 g/cm3 and it has a boiling point of 674.5±55.0 °C at 760 mmHg .Chemical Reactions Analysis

The chemical reactions of tert-Butyl Pitavastatin involve several steps. The first step is the deprotonation of tert-butyl hydroperoxide (TBHP) with the base (MOH) in the aqueous phase. The base is usually in excess with respect to TBHP to ensure a high enough pH when the reaction has almost completed .Physical And Chemical Properties Analysis

Tert-Butyl Pitavastatin has a density of 1.2±0.1 g/cm3. It has a boiling point of 674.5±55.0 °C at 760 mmHg. The molecular formula is C29H32FNO4 and the molecular weight is 477.567 .科学研究应用

Cardiovascular Medicine

Pitavastatin, including its tert-Butyl ester form, is primarily used in cardiovascular medicine for its lipid-lowering effects. It has been shown to regress coronary plaques in patients with acute coronary syndrome and is known for its high efficacy at low doses with minimal drug interactions .

Diabetes and Metabolic Disorders

This compound is well tolerated and significantly improves LDL-C and triglyceride levels, which is particularly beneficial for patients with diabetes or other metabolic disorders .

Atherosclerotic Plaque Analysis

In patients with coronary artery disease, pitavastatin decreases coronary atherosclerotic plaque volume and composition, inducing atheroma stabilization, which is crucial for preventing cardiovascular events .

Chemical Synthesis

In the field of chemistry, tert-Butyl pitavastatin serves as an intermediate in various synthetic processes. Its unique reactivity pattern due to the tert-butyl group makes it valuable for chemical transformations .

Pharmaceutical Development

The tert-Butyl ester form of pitavastatin has been found to be obtainable as a solid, which is advantageous in the development of pharmaceutical formulations .

Radiochemistry

tert-Butyl pitavastatin has been used in the synthesis of radiolabeled compounds for imaging studies, expanding its applications into the field of radiochemistry .

安全和危害

Tert-Butyl Pitavastatin should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous. Biocatalysis provides shorter processes, produces less waste, and reduces manufacturing costs and environmental impact .

属性

IUPAC Name |

tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCARMBIYAHBUHR-UQECUQMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl pitavastatin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)